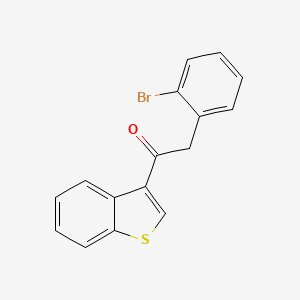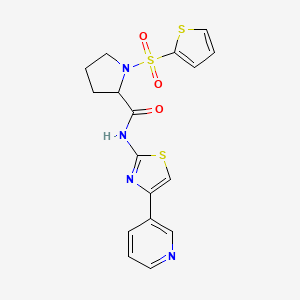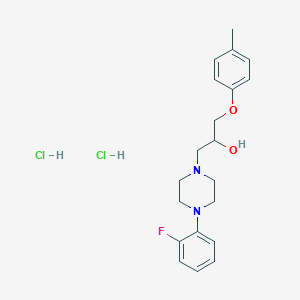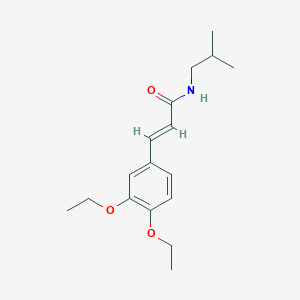![molecular formula C13H19NO5S B2617413 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid CAS No. 1025707-45-2](/img/structure/B2617413.png)
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4242]tetradecane-11-carboxylic acid is a complex organic compound with the molecular formula C13H19NO5S It is characterized by its unique spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a thioamide under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the acetyl and carboxylic acid groups. This can be done through acylation and oxidation reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.
類似化合物との比較
Similar Compounds
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid: This compound shares a similar spirocyclic core but lacks the acetyl group.
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane: Similar structure but without the carboxylic acid group.
Uniqueness
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid functional groups, which enhance its reactivity and potential applications. Its spirocyclic structure also contributes to its distinct chemical properties and interactions with biological molecules.
特性
IUPAC Name |
1-acetyl-9,12-dioxa-4-thia-1-azadispiro[4.2.48.25]tetradecane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNLRQDAAQYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC12CCC3(CC2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoic acid](/img/structure/B2617330.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)
![3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2617336.png)

![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)

![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)

![N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2617349.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
